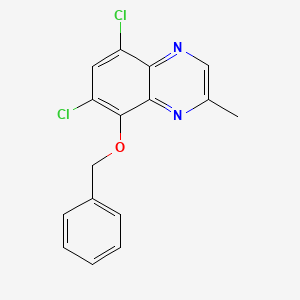
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene
描述
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene is an organic compound with the chemical formula C12H13BrO2. It is a derivative of naphthalene, characterized by the presence of bromine and methoxy groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene typically involves the bromination of 3,4-dihydro-5,8-dimethoxynaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used for bromination include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,4-dihydro-5,8-dimethoxynaphthalene.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 3,4-dihydro-5,8-dimethoxynaphthalene.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
科学研究应用
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
作用机制
The mechanism of action of 7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
6-Bromo-3,4-dihydronaphthalen-1(2H)-one: Another brominated naphthalene derivative with different functional groups.
8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with bromine at a different position.
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines: A compound with multiple bromine atoms and a different core structure.
Uniqueness
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene is unique due to the specific positioning of its bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
属性
分子式 |
C12H13BrO2 |
|---|---|
分子量 |
269.13 g/mol |
IUPAC 名称 |
7-bromo-5,8-dimethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H13BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3,5,7H,4,6H2,1-2H3 |
InChI 键 |
XRVNUXUNETXLEU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C2=C1C=CCC2)OC)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Oxazole-2-carbonyl)phenyl]propionitrile](/img/structure/B8305023.png)





![[(4-oxo-4H-1-benzopyran-3-yl)carbonyl]urea](/img/structure/B8305061.png)

![6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile](/img/structure/B8305074.png)



![(1R,2R,5R)-7-oxo-6-oxa-bicyclo[3,2,1]octane-2-carboxylic acid methyl ester](/img/structure/B8305098.png)
